molecular formula C12H19F2NO3 B2879715 Ethyl 4-((4,4-difluorocyclohexyl)amino)-4-oxobutanoate CAS No. 2310140-01-1

Ethyl 4-((4,4-difluorocyclohexyl)amino)-4-oxobutanoate

Cat. No. B2879715
M. Wt: 263.285
InChI Key: LZKKFICCSOWPCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-((4,4-difluorocyclohexyl)amino)-4-oxobutanoate, also known as DFCO-Et, is a synthetic compound that has been of great interest to researchers in recent years. This molecule is a derivative of the widely used cyclohexylamine, which is commonly used in the synthesis of many pharmaceuticals and other organic compounds. DFCO-Et has been found to have a wide range of applications in scientific research, particularly in the field of medicinal chemistry.

Scientific Research Applications

Organic Synthesis and Heterocycle Formation

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles. Utilizing rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, researchers can create trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines. This method showcases the compound's role in generating diverse heterocyclic structures, highlighting its significance in organic chemistry and potential pharmaceutical applications (Honey et al., 2012).

Chemical Reactions and Derivatives

The reactions of Ethyl 4-bromo (and chloro)-3-oxobutanoate with various reagents underline the compound's versatility in organic synthesis. For instance, reacting with diethyl malonate in the presence of sodium hydride yields compounds with potential for further chemical manipulation and study. Such reactions demonstrate the utility of similar structures in synthesizing complex organic molecules and exploring novel chemical spaces (Kato et al., 1978).

Biocatalysis and Enzymatic Reduction

Research on the biocatalytic conversion of Ethyl 4-chloro-3-oxobutanoate to Ethyl (S)-4-chloro-3-hydroxybutanoate using Escherichia coli co-expressing specific genes showcases the compound's role in enzymatic processes. This application is crucial for producing optically pure compounds, essential in medicinal chemistry for their enhanced efficacy and reduced side effects. The development of efficient polycistronic plasmids for high-level enzyme co-expression represents a significant advance in biotechnology, emphasizing the compound's potential in green chemistry and sustainable pharmaceutical manufacturing (Ye et al., 2010).

properties

IUPAC Name

ethyl 4-[(4,4-difluorocyclohexyl)amino]-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F2NO3/c1-2-18-11(17)4-3-10(16)15-9-5-7-12(13,14)8-6-9/h9H,2-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKKFICCSOWPCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1CCC(CC1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-((4,4-difluorocyclohexyl)amino)-4-oxobutanoate

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